![molecular formula C17H11Cl2F3N4O B2765350 2-chloro-N-{1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-yl}pyridine-4-carboxamide CAS No. 1375156-91-4](/img/structure/B2765350.png)
2-chloro-N-{1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-yl}pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-{1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-yl}pyridine-4-carboxamide” is a broad-spectrum fungicide . It is also known as Fluazinam . The optimal structure of the pyridine group was 5-CF3 .
Synthesis Analysis
The synthesis of this compound involves complex organic chemistry reactions. The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Molecular Structure Analysis
The molecular structure of this compound is complex with multiple functional groups. The compound contains a pyridine ring and a pyrazole ring, both of which are nitrogen-containing heterocycles. It also contains two chloro groups and a trifluoromethyl group .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, 2-Chloro-4-methylpyridine reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .Physical And Chemical Properties Analysis
The compound has a low aqueous solubility and a low volatility . It can be persistent in soil systems but tends not to be persistent in water . It is not expected to leach to groundwater .Mécanisme D'action
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible, harmful if swallowed, causes skin irritation, causes serious eye irritation, toxic if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-chloro-N-[2-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylpyrazol-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N4O/c1-9-6-15(24-16(27)10-4-5-23-14(19)7-10)26(25-9)13-8-11(17(20,21)22)2-3-12(13)18/h2-8H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXCMEHSAKVYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=NC=C2)Cl)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

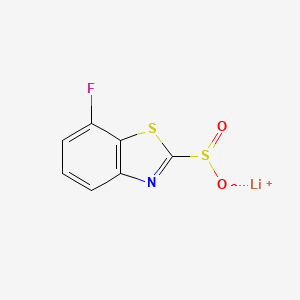
![6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2765272.png)
![6-(1H-indol-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2765273.png)

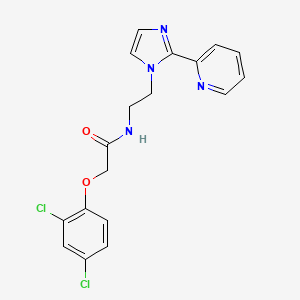
![N-[3-[3-(4-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2765280.png)
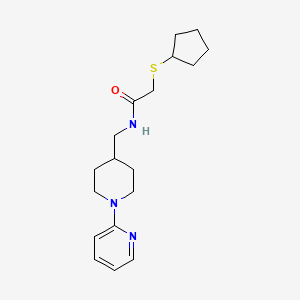
![1-Oxa-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2765283.png)
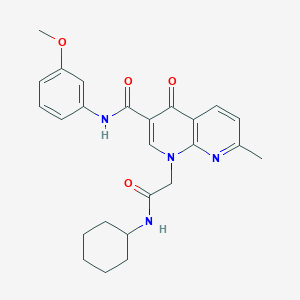
![4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2765286.png)

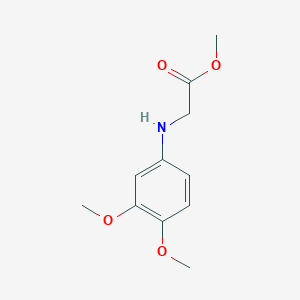
![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2765289.png)
